![molecular formula C15H20BrN3O B3837233 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide](/img/structure/B3837233.png)
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide
Overview
Description
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide, also known as ABAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABAH is a hydrazide derivative that has been synthesized using a specific method and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mechanism of Action
The mechanism of action of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in cell proliferation and apoptosis. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide can induce apoptosis and inhibit cell proliferation, making it a promising anticancer agent.
Biochemical and Physiological Effects:
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to have several biochemical and physiological effects, including the inhibition of HDAC activity, induction of apoptosis, and inhibition of cell proliferation. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has also been found to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Advantages and Limitations for Lab Experiments
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has several advantages for use in lab experiments, including its high purity and stability, making it easy to handle and store. However, 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is not readily soluble in water, which can limit its use in certain experiments. Additionally, the mechanism of action of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide, including its potential applications in other fields, such as agriculture and environmental science. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide and its potential applications in the treatment of other diseases, such as neurodegenerative diseases.
Scientific Research Applications
2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide is in the field of medicinal chemistry, where it has shown promising results as an anticancer agent. 2-(1-azepanyl)-N'-(4-bromobenzylidene)acetohydrazide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
properties
IUPAC Name |
2-(azepan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O/c16-14-7-5-13(6-8-14)11-17-18-15(20)12-19-9-3-1-2-4-10-19/h5-8,11H,1-4,9-10,12H2,(H,18,20)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTJTCYRDCEOBQ-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NN=CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)CC(=O)N/N=C/C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[(E)-(4-bromophenyl)methylideneamino]acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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